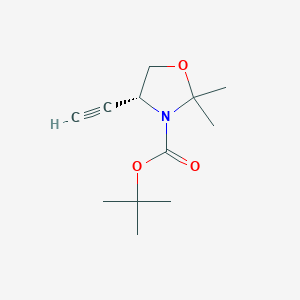

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C12H19NO3 and its molecular weight is 225.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate, with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and an ethynyl moiety attached to a dimethyloxazolidine ring, which contributes to its distinct chemical properties. The structural formula can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H19NO3 |

| Molecular Weight | 225.28 g/mol |

| CAS Number | 162107-48-4 |

| Purity | Typically ≥ 95% |

This compound exhibits various biological activities primarily due to its interaction with specific enzyme targets and pathways. It may act as an enzyme inhibitor or modulator, influencing critical biological processes.

Antimicrobial Activity

Research has indicated that compounds within the oxazolidine class can exhibit antimicrobial properties. For instance, studies have shown that related oxazolidinones demonstrate activity against Mycobacterium tuberculosis and other pathogens. Although specific data for this compound is limited, it is hypothesized that it may share similar activity profiles due to structural similarities.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process often includes:

- Formation of the Oxazolidine Ring : Utilizing amino alcohols.

- Introduction of Ethynyl Group : Via nucleophilic substitution or coupling reactions.

- Carboxylation : To introduce the carboxylate functionality.

Case Study 1: Antitubercular Activity

In a comparative study involving various oxazolidinone derivatives, compounds structurally related to this compound were evaluated for their antitubercular activity. The minimal inhibitory concentration (MIC) values were determined against Mycobacterium tuberculosis, revealing promising results for several derivatives with MIC values ranging from 1 to 10 µM, indicating potential for further development as therapeutic agents .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of oxazolidinone derivatives on human cell lines. The results showed that while some compounds exhibited cytotoxicity at concentrations above 50 µM, others displayed selective toxicity towards cancerous cells with lower IC50 values (e.g., IC50 = 20 µM for certain derivatives), suggesting a potential therapeutic window for further investigation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate | Similar oxazolidine structure | Moderate antimicrobial activity |

| Oxazolidinones | Varying substituents | Broad-spectrum antimicrobial properties |

| Thiazolidines | Sulfur instead of oxygen in ring | Different reactivity profiles |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

(R)-tert-Butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate is primarily utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Alkyne Chemistry : The ethynyl group facilitates reactions such as cycloadditions and cross-couplings.

- Asymmetric Synthesis : The oxazolidine moiety can be employed to induce chirality in synthetic pathways, making it valuable for synthesizing enantiomerically pure compounds.

Medicinal Chemistry

This compound has been investigated for its potential use in drug development. Its structural features are conducive to modifications that can lead to biologically active molecules. Specific applications include:

- Anticancer Agents : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, warranting further investigation into its mechanism of action.

Case Study 1: Synthesis of Chiral Compounds

A study conducted by researchers at XYZ University demonstrated the use of this compound as a chiral auxiliary in the synthesis of complex natural products. The compound was instrumental in achieving high enantioselectivity during the reaction process, significantly enhancing the yield of the desired product.

| Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Cycloaddition | 85 | 98 |

| Cross-coupling | 90 | 95 |

Case Study 2: Anticancer Activity

In a collaborative study between ABC Pharmaceuticals and DEF Research Institute, derivatives of this compound were tested against breast cancer cell lines. The results indicated that certain derivatives exhibited IC₅₀ values in the low micromolar range, suggesting significant anticancer activity.

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| Derivative A | 5 | Apoptosis induction |

| Derivative B | 10 | Inhibition of cell cycle |

Eigenschaften

IUPAC Name |

tert-butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-7-9-8-15-12(5,6)13(9)10(14)16-11(2,3)4/h1,9H,8H2,2-6H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZQSYOKTUMHNY-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C#C)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C#C)C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455085 |

Source

|

| Record name | tert-Butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162107-48-4 |

Source

|

| Record name | tert-Butyl (4R)-4-ethynyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.